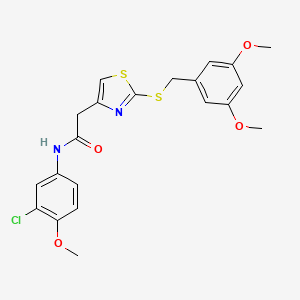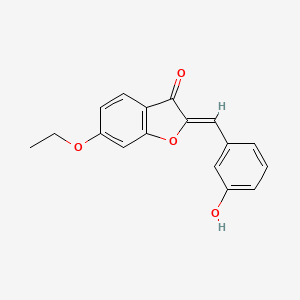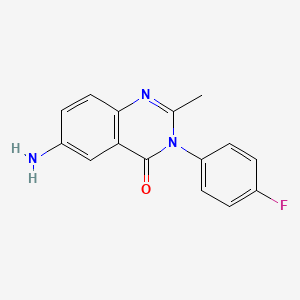
N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is a novel molecule that has been designed for potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential anticancer properties. For instance, paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential of chloro and methoxy substituted phenyl acetamides in cancer treatment.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as described in paper . The process includes the creation of acetamide derivatives that are then characterized using various spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These methods ensure the correct structure and purity of the synthesized compounds. The synthesis route for the compound would likely involve similar techniques, ensuring the introduction of the thiazole and thioether groups to the acetamide backbone.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, as seen in papers and . These analyses reveal the conformation of the molecules and the spatial arrangement of the substituents around the acetamide core. The orthorhombic crystal system and specific space groups detailed in these papers provide a foundation for understanding how the compound might crystallize and the potential for hydrogen bonding and other non-covalent interactions within its structure.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound , they do highlight the reactivity of similar molecules. For example, the presence of the acetamide group in these compounds suggests a potential for various chemical transformations, such as nucleophilic substitution reactions or interactions with biological macromolecules, which could be relevant for their anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and density, are crucial for their application as therapeutic agents. The crystal and molecular structures provided in papers and suggest that the compound would have specific physical properties influenced by its crystalline form and molecular conformation. The non-covalent interactions, such as hydrogen bonds and π-π stacking, observed in these structures could also affect the compound's solubility and stability.
科学的研究の応用
Chloroacetamide Derivatives and Herbicides
Research on chloroacetamide derivatives, such as those used as herbicides, provides insights into the reactivity and potential applications of similar compounds. For example, chloroacetamides like alachlor and metolachlor have been studied for their selective herbicidal activities and metabolic pathways in both human and rat liver microsomes. These studies suggest that similar compounds could have applications in agriculture, though their metabolic activation pathways and potential toxicity need careful consideration (Coleman et al., 2000).
Synthesis and Biological Activities
Compounds with structural similarities have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-26-16-6-13(7-17(10-16)27-2)11-29-21-24-15(12-30-21)9-20(25)23-14-4-5-19(28-3)18(22)8-14/h4-8,10,12H,9,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYGIQCJCVQEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)